2-Propenoic acid, 3-[5-(trifluoromethyl)-2-pyridinyl]-, (2E)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 3-[5-(trifluoromethyl)-2-pyridinyl]-(2E)- typically involves the following steps:
Halogenation: The starting material, 2-pyridine, undergoes halogenation to introduce the trifluoromethyl group at the 5-position.
Oxidation: The halogenated pyridine is then oxidized to form the corresponding carboxylic acid.
Esterification: The carboxylic acid is esterified to produce the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process that ensures high yield and purity. The reaction conditions are carefully controlled to optimize the efficiency of each step, and advanced purification techniques are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Propenoic acid, 3-[5-(trifluoromethyl)-2-pyridinyl]-(2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involving the trifluoromethyl group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives of the trifluoromethyl group.
Scientific Research Applications
2-Propenoic acid, 3-[5-(trifluoromethyl)-2-pyridinyl]-(2E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is utilized in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and materials, such as fluoropolymers and advanced coatings.
Mechanism of Action
The mechanism by which 2-Propenoic acid, 3-[5-(trifluoromethyl)-2-pyridinyl]-(2E)- exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways: It influences various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
2-Propenoic acid, 3-[5-(trifluoromethyl)-2-pyridinyl]-(2E)- is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2,5-Bis(trifluoromethyl)cinnamic acid, 2-(trifluoromethyl)prop-2-enoic acid, and 2-Methyl-4,4,4-trifluoro-3-hydroxy-1-methyl-3-(trifluoromethyl)butyl ester.
Uniqueness: The presence of the trifluoromethyl group at the 5-position of the pyridine ring distinguishes this compound from others, providing unique chemical and physical properties.
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Properties
IUPAC Name |
(E)-3-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)6-1-2-7(13-5-6)3-4-8(14)15/h1-5H,(H,14,15)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJLFJPHKBRPRQ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1C(F)(F)F)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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